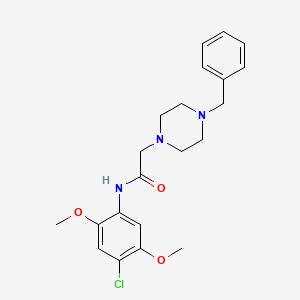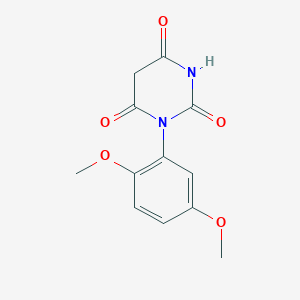![molecular formula C21H16FN3O B3012197 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide CAS No. 899958-52-2](/img/structure/B3012197.png)
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide is a compound that likely shares structural similarities with various acetamide derivatives that have been synthesized for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, we can infer its characteristics and potential activities based on related compounds. For instance, acetamide derivatives have been synthesized with various substituents on the phenyl ring and have shown a range of biological activities, including anticancer and antimicrobial properties .
Synthesis Analysis
The synthesis of related acetamide derivatives typically involves multi-step reactions starting with the formation of core structures followed by acetylation and further functionalization. For example, compound synthesis in paper starts with the reaction of 4-aminobenzoic acid and 2-aminothiophenol, followed by acetylation to form amide compounds, and then reacting with heterocyclic derivatives to obtain the final compounds. A similar approach could be hypothesized for the synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide, where the core benzimidazole and fluorophenyl structures would be linked via an acetamide bridge.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. The presence of a benzimidazole ring, as seen in the target compound, is known to contribute to the binding affinity to various biological targets due to its planar and aromatic nature . The fluorophenyl group could potentially increase the compound's lipophilicity, aiding in cell membrane penetration. The acetamide linkage itself is a common feature in drug molecules, providing a point of structural diversification and influencing the overall conformation of the molecule .
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions depending on their substituents. The benzimidazole and fluorophenyl groups in the target compound suggest that it could participate in electrophilic aromatic substitution reactions, potentially allowing for further functionalization. Additionally, the acetamide moiety could be involved in hydrolysis under certain conditions, leading to the formation of the corresponding acid and amine .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of heteroatoms and aromatic systems typically results in compounds with moderate to high melting points and varying solubility in organic solvents. The pKa values of related compounds indicate that they can exist in different protonation states depending on the pH, which is important for their absorption and distribution in biological systems . The lipophilicity conferred by the fluorophenyl group in the target compound would likely affect its pharmacokinetic properties, potentially enhancing its ability to cross biological membranes .
科学的研究の応用
Antitumor Activity
Research has shown that derivatives of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide demonstrate considerable antitumor activity. For instance, compounds such as N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide exhibit significant anticancer activity against various cancer cell lines, suggesting their potential in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Inhibition of PI3K/mTOR
Compounds structurally related to N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide, like N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, have been identified as potent inhibitors of PI3Kα and mTOR, both in vitro and in vivo. These compounds have been modified to improve metabolic stability, indicating their relevance in biomedical research (Stec et al., 2011).
Antibacterial Activity
Several derivatives of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide have shown significant antibacterial activity. For example, N-substituted phenyl acetamide benzimidazole-based derivatives have demonstrated potent antibacterial effects against Methicillin Resistant Staphylococcus aureus (MRSA), highlighting their potential as antibacterial agents (Chaudhari et al., 2020).
Antipsychotic Potential
Research on compounds like 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, which are related to N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide, have shown an antipsychotic-like profile in behavioral animal tests. These compounds do not interact with dopamine receptors, offering a unique approach to antipsychotic drug design (Wise et al., 1987).
Imaging Agents in Neurodegenerative Disorders
Certain fluoroethoxy and fluoropropoxy substituted derivatives of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide, like PBR102 and PBR111, have been synthesized and found to have high affinity for peripheral benzodiazepine receptors (PBRs). These compounds could be used as imaging agents for PBR expression in neurodegenerative disorders, as demonstrated in rat biodistribution studies (Fookes et al., 2008).
特性
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O/c22-16-10-8-14(9-11-16)12-20(26)23-17-5-3-4-15(13-17)21-24-18-6-1-2-7-19(18)25-21/h1-11,13H,12H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBPUKYLKAEKIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-{[(4-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B3012115.png)
![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B3012116.png)
![6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3012118.png)

![1-{1-[4-(Pyridin-3-yloxy)benzenesulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B3012120.png)
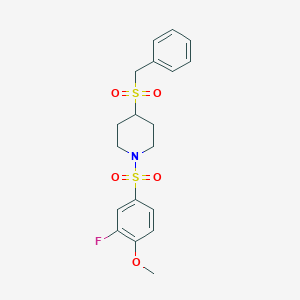
![N-[(4-chlorophenyl)methyl]naphthalen-1-amine](/img/structure/B3012123.png)
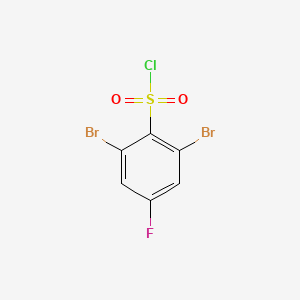
![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-N'-[(dimethylamino)methylene]urea](/img/structure/B3012125.png)
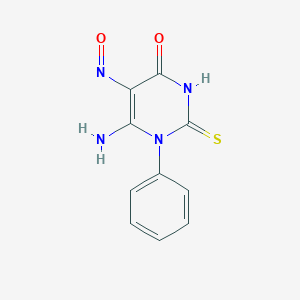
![3-(Azidomethyl)bicyclo[3.1.0]hexane](/img/structure/B3012129.png)
